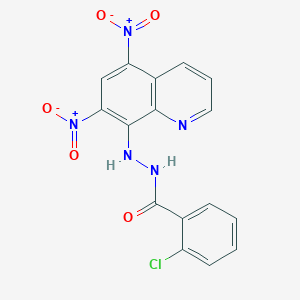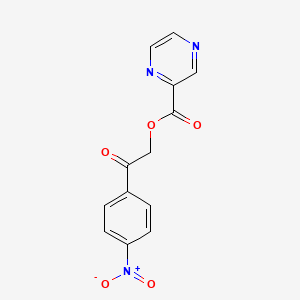
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is a complex organic compound that features a quinoline ring substituted with nitro groups and a benzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Chlorination: The nitrated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 8 position.
Formation of Benzohydrazide: Benzohydrazide is synthesized separately by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: Finally, the chlorinated quinoline derivative is coupled with benzohydrazide under basic conditions (e.g., using sodium hydroxide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and chlorination steps, and large-scale coupling reactions in batch reactors.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Reduction: 2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide.
Substitution: 2-substituted-N’-(5,7-dinitroquinolin-8-yl)benzohydrazides, depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the quinoline ring, which is a common scaffold in many pharmacologically active molecules. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the materials science field, derivatives of this compound could be used in the development of dyes, pigments, and polymers. Its unique structure might impart desirable properties such as fluorescence or enhanced stability to the materials.
作用机制
The mechanism by which 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups could participate in redox reactions, while the quinoline ring might intercalate with DNA or interact with proteins.
相似化合物的比较
Similar Compounds
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: The parent compound.
2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A reduced form with amino groups.
2-methyl-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A derivative with a methyl group instead of chlorine.
Uniqueness
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is unique due to the combination of its quinoline ring with nitro groups and a benzohydrazide moiety. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications. The presence of both electron-withdrawing nitro groups and a chlorine atom enhances its reactivity compared to similar compounds.
属性
分子式 |
C16H10ClN5O5 |
|---|---|
分子量 |
387.73 g/mol |
IUPAC 名称 |
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide |
InChI |
InChI=1S/C16H10ClN5O5/c17-11-6-2-1-4-9(11)16(23)20-19-15-13(22(26)27)8-12(21(24)25)10-5-3-7-18-14(10)15/h1-8,19H,(H,20,23) |
InChI 键 |
ZTBKTEYDCVYSPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![4-bromo-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10890749.png)
![methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10890757.png)
![methyl S-benzyl-N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}cysteinate](/img/structure/B10890759.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890761.png)
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10890764.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10890771.png)
![4-Acetyl-3-hydroxy-5-(3-hydroxy-phenyl)-1-[2-(1H-indol-3-yl)-ethyl]-1,5-dihydro-pyrrol-2-one](/img/structure/B10890781.png)
![3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B10890787.png)
![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
![N-(4-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10890814.png)


